molecular formula C9H8N2O2 B14847528 (3-Amino-5-cyanophenyl)acetic acid

(3-Amino-5-cyanophenyl)acetic acid

Cat. No.: B14847528
M. Wt: 176.17 g/mol
InChI Key: SKIUMKKCPNJXDG-UHFFFAOYSA-N
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Description

(3-Amino-5-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-cyanophenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The carboxylic acid group can participate in esterification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Esters of this compound.

Scientific Research Applications

(3-Amino-5-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Amino-5-cyanophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • (3-Amino-5-cyanophenyl)boronic acid
  • (3-Amino-5-cyanophenyl)propanoic acid
  • (3-Amino-5-cyanophenyl)butanoic acid

Comparison: (3-Amino-5-cyanophenyl)acetic acid is unique due to the presence of both an amino group and a cyano group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(3-amino-5-cyanophenyl)acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-7-1-6(4-9(12)13)2-8(11)3-7/h1-3H,4,11H2,(H,12,13)

InChI Key

SKIUMKKCPNJXDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)N)CC(=O)O

Origin of Product

United States

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